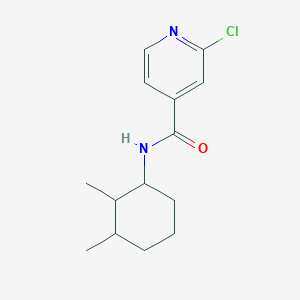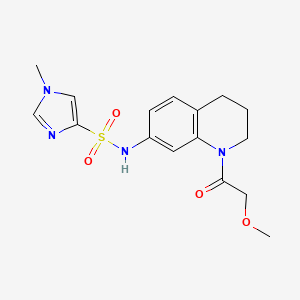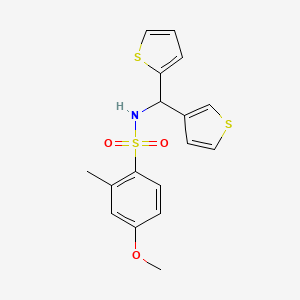
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in the 1980s by researchers at the University of Auckland in New Zealand. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide is not fully understood, but it is believed to act through the stimulation of the immune system. 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. These cytokines, in turn, stimulate the production of nitric oxide and other reactive oxygen species, which can induce tumor necrosis and inhibit angiogenesis.
Biochemical and Physiological Effects:
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the immune system, it has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other foreign substances in the body. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide for lab experiments is its relatively low cost and ease of synthesis. It has also been shown to be effective against a wide range of tumor types, which makes it a promising candidate for further study. However, one limitation of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide is its relatively short half-life in the body, which may limit its effectiveness in some applications.
Orientations Futures
There are a number of potential future directions for research on 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide. Finally, there is ongoing research into the potential use of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide involves the reaction of 2,3-dimethylcyclohexanone with pyridine-4-carboxylic acid, followed by chlorination of the resulting product. The final compound is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important processes in the growth and spread of cancer cells. In preclinical studies, 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide has demonstrated efficacy against a wide range of tumor types, including lung, breast, and colon cancers.
Propriétés
IUPAC Name |
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-9-4-3-5-12(10(9)2)17-14(18)11-6-7-16-13(15)8-11/h6-10,12H,3-5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLPZPFYINXOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2853125.png)






![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2853136.png)

![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2853142.png)
![2-chloro-N-{1-[(phenylcarbamoyl)methyl]piperidin-4-yl}quinoline-4-carboxamide](/img/structure/B2853143.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2853144.png)
![Pyrazolo[1,5-A]pyrazine-3-boronic acid](/img/structure/B2853145.png)